Dehydrodihydroionol

Regulatory Compliance Flavor Chemistry Quality Control

Dehydrodihydroionol (CAS 57069‑86‑0), also known as 7,8‑dehydro‑3,4‑dihydro‑β‑ionol, is a C13‑norisoprenoid (megastigmane) compound with the molecular formula C13H22O and an average mass of 194.31 g/mol [REFS‑1][REFS‑2]. It is classified as a sesquiterpenoid and is derived from the oxidative degradation of carotenoids [REFS‑2].

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 57069-86-0
Cat. No. B15349628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrodihydroionol
CAS57069-86-0
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCC1=C(C(CC=C1)(C)C)CCC(C)O
InChIInChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-6,11,14H,7-9H2,1-4H3
InChIKeyWPGXAVCJKGSOBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol and most fixed oils;  insoluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrodihydroionol (CAS 57069-86-0): A C13‑Norisoprenoid Flavoring Agent with Validated Safety for Food and Tobacco Applications


Dehydrodihydroionol (CAS 57069‑86‑0), also known as 7,8‑dehydro‑3,4‑dihydro‑β‑ionol, is a C13‑norisoprenoid (megastigmane) compound with the molecular formula C13H22O and an average mass of 194.31 g/mol [REFS‑1][REFS‑2]. It is classified as a sesquiterpenoid and is derived from the oxidative degradation of carotenoids [REFS‑2]. The substance is primarily used as a flavoring agent in food and tobacco products and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as having no safety concern at current intake levels [REFS‑3].

Why Norisoprenoid Analogs Cannot Simply Substitute Dehydrodihydroionol in Formulations


Despite sharing a common C13‑norisoprenoid skeleton, Dehydrodihydroionol differs from closely related compounds such as β‑ionone and dihydro‑β‑ionol in both its molecular structure and its flavor profile. While β‑ionone (a ketone) and dihydro‑β‑ionol (a saturated alcohol) are widely used in flavor and fragrance applications [REFS‑1][REFS‑2], Dehydrodihydroionol possesses a unique 1,3‑cyclohexadiene ring and a secondary alcohol group that impart a distinct fruity odor character [REFS‑3]. These structural differences translate into divergent physicochemical properties and sensory attributes, making simple substitution without reformulation and re‑evaluation of the final product's sensory profile inadvisable [REFS‑4]. Furthermore, Dehydrodihydroionol is subject to specific purity and regulatory requirements that are not shared by its analogs [REFS‑5].

Dehydrodihydroionol Differentiation Evidence: Quantitative Comparisons Against Closest Analogs


Purity Specification with Defined Secondary Component Profile

Dehydrodihydroionol is subject to a specific purity requirement of at least 70%, with a secondary component of 25–27% tetrahydroionone, as stipulated in UK and EU flavoring regulations [REFS‑1]. This is a unique specification not commonly found for other norisoprenoid flavoring agents like β‑ionone or dihydro‑β‑ionol, which are typically supplied at higher nominal purities without a defined secondary component profile [REFS‑2][REFS‑3].

Regulatory Compliance Flavor Chemistry Quality Control

Flavor Profile Categorization: Fruity versus Woody/Floral Character

The FEMA flavor profile for Dehydrodihydroionol is officially categorized as 'Fruit' [REFS‑1]. In contrast, the structurally related β‑ionone is characterized by a woody, floral, and violet-like profile [REFS‑2], while dihydro‑β‑ionol is described as woody, floral, and berry-like [REFS‑3]. This distinction in primary flavor character directly influences the selection of the compound for specific flavor applications.

Sensory Science Flavor Chemistry Product Development

Boiling Point and Volatility Profile under Reduced Pressure

Dehydrodihydroionol exhibits a boiling point of 80 °C at 133 Pa (1 mmHg) [REFS‑1][REFS‑2]. For comparison, the structurally related dihydro‑β‑ionol has a boiling point of approximately 95 °C at 133 Pa [REFS‑3], while β‑ionone boils at 126–128 °C at 12 mmHg (≈1.6 kPa) [REFS‑4]. The lower boiling point of Dehydrodihydroionol indicates a higher volatility, which can affect its release profile during processing and storage.

Physicochemical Properties Formulation Science Process Engineering

Molecular Weight and Calculated Physicochemical Descriptors

Dehydrodihydroionol has an average molecular weight of 194.31 g/mol and a monoisotopic mass of 194.167 g/mol [REFS‑1][REFS‑2]. Its calculated polar surface area (PSA) is 20.23 Ų, and its refractive index is 1.476 [REFS‑3]. For comparison, dihydro‑β‑ionol has a molecular weight of 196.33 g/mol [REFS‑4], and β‑ionone has a molecular weight of 192.30 g/mol [REFS‑5]. While these differences are modest, they can influence solubility, diffusion, and interaction with other formulation components.

QSAR Modeling Formulation Design ADME Prediction

Regulatory ADI Status: 'Acceptable' with No Safety Concern

JECFA has evaluated Dehydrodihydroionol and assigned an ADI of 'ACCEPTABLE', with the comment 'No safety concern at current levels of intake when used as a flavouring agent' [REFS‑1]. This safety assessment places it in the same regulatory category as dihydro‑β‑ionol, which also received a 'No safety concern' determination [REFS‑2]. However, Dehydrodihydroionol's evaluation is based on its own specific toxicological data and intake estimates, and its approved use levels may differ from those of its analogs.

Food Safety Regulatory Affairs Toxicology

FEMA GRAS Listing and JECFA Acceptance

Dehydrodihydroionol is listed as FEMA GRAS No. 3446 and has been evaluated and accepted by JECFA (No. 397) [REFS‑1][REFS‑2]. While several norisoprenoid analogs also hold FEMA GRAS status, the specific FEMA number and associated use levels are unique to each compound. For instance, β‑ionone is FEMA 2595 and dihydro‑β‑ionol is FEMA 3627 [REFS‑3][REFS‑4]. These distinct regulatory identifiers mean that each compound has its own set of approved food categories and maximum use levels, which are not interchangeable.

Regulatory Compliance Food Additives Flavor Industry

Optimal Application Scenarios for Dehydrodihydroionol Based on Differentiated Evidence


Fruit‑Forward Flavor Formulations Requiring a Specific FEMA‑Recognized Profile

Due to its FEMA‑categorized 'Fruit' flavor profile [REFS‑1], Dehydrodihydroionol is particularly well‑suited for the creation of artificial raspberry, blackberry, and other berry flavors [REFS‑2]. Its distinct fruitiness differentiates it from the woody/floral notes of β‑ionone and dihydro‑β‑ionol, making it a preferred choice when a cleaner, more direct fruit character is desired without the accompanying floral or woody undertones [REFS‑3][REFS‑4].

Tobacco Product Flavoring Where Regulatory Purity Specifications Align

The compound is used as a flavoring agent in tobacco products [REFS‑1]. Its defined purity specification of at least 70% with 25‑27% tetrahydroionone as a secondary component [REFS‑2] may be particularly relevant in applications where the presence of tetrahydroionone is either acceptable or contributes to the desired sensory profile. This differs from higher‑purity analogs that lack this defined co‑component.

Flavor Ingredient Research and Metabolomics Studies

Dehydrodihydroionol is included in metabolomics databases such as HMDB and is classified as a C13‑norisoprenoid [REFS‑1][REFS‑2]. Its distinct molecular weight (194.31 g/mol) and physicochemical properties (e.g., PSA 20.23 Ų) make it a valuable reference compound for analytical method development, natural product research, and studies on carotenoid degradation pathways [REFS‑3].

Volatile Release Studies and Process Optimization in Low‑Boiling‑Point Flavor Systems

The relatively low boiling point of Dehydrodihydroionol (80 °C at 1 mmHg) [REFS‑1] may be advantageous in applications where higher volatility and rapid aroma release are desired, such as in certain baked goods or confectionery where the compound can be volatilized during processing. This property distinguishes it from less volatile analogs like β‑ionone and dihydro‑β‑ionol [REFS‑2][REFS‑3].

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